Aurein 2.2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

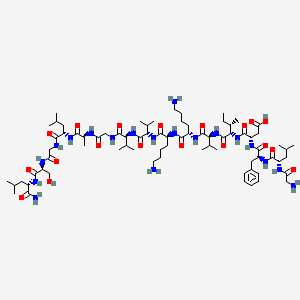

Molecular Formula |

C76H131N19O19 |

|---|---|

Molecular Weight |

1615.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C76H131N19O19/c1-16-45(14)63(95-71(109)54(34-59(100)101)91-70(108)53(33-47-24-18-17-19-25-47)90-69(107)52(32-41(6)7)84-56(97)35-79)76(114)94-61(43(10)11)74(112)87-48(26-20-22-28-77)67(105)86-49(27-21-23-29-78)68(106)92-62(44(12)13)75(113)93-60(42(8)9)73(111)82-36-57(98)83-46(15)65(103)89-51(31-40(4)5)66(104)81-37-58(99)85-55(38-96)72(110)88-50(64(80)102)30-39(2)3/h17-19,24-25,39-46,48-55,60-63,96H,16,20-23,26-38,77-79H2,1-15H3,(H2,80,102)(H,81,104)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,105)(H,87,112)(H,88,110)(H,89,103)(H,90,107)(H,91,108)(H,92,106)(H,93,113)(H,94,114)(H,95,109)(H,100,101)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |

InChI Key |

RHKXKZPHWWEIOV-UJOXCNDQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 2.2: A Technical Guide to its Origins, Discovery, and Antimicrobial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.2 is a cationic antimicrobial peptide (AMP) belonging to the aurein family of peptides.[1][2] These peptides are a crucial component of the innate immune system of certain Australian tree frogs, offering a first line of defense against pathogenic microbes.[2][3] this compound has garnered significant interest within the scientific community due to its broad-spectrum activity against Gram-positive bacteria.[1][4][5] This technical guide provides a comprehensive overview of the origin, discovery, and biophysical characteristics of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antimicrobial agent.

Origin and Discovery

This compound was first isolated from the skin secretions of the Australian Southern Bell Frogs, Litoria aurea and Litoria raniformis.[1][6][7] The granular dorsal glands of these amphibians secrete a cocktail of bioactive peptides, including at least seventeen aurein peptides, as a defense mechanism.[2][3] The discovery and characterization of these peptides were the result of investigations into the innate immune systems of amphibians, which are known to inhabit microbially rich environments and possess potent chemical defenses. The initial studies involved the collection of skin secretions, followed by purification and sequencing of the constituent peptides.[2]

Peptide Characteristics

This compound is a 16-residue peptide with a net positive charge of +2 and an amidated C-terminus, a feature common to many antimicrobial peptides that is often crucial for their activity.[1][7]

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIVKKVVGALGSL-CONH₂ | [1] |

| Molecular Formula | C₇₉H₁₃₈N₂₀O₂₀ | Inferred from sequence |

| Net Charge (at pH 7) | +2 | [1][7] |

| Residue Count | 16 | [1] |

Antimicrobial Activity

This compound demonstrates notable activity against a range of Gram-positive bacteria.[1][4] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Target Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 15 - 25 | [1] |

| Staphylococcus epidermidis | 15 - 25 | [1] |

| Bacillus cereus | Varies | [1] |

| Leuconostoc lactis | Varies | [1] |

| Listeria innocua | Varies | [1] |

| Micrococcus luteus | Varies | [1] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane.[4][8] This interaction is initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the Gram-positive bacterial membrane, such as phosphatidylglycerol (PG).[4] Upon reaching the membrane surface, this compound undergoes a conformational change, adopting an α-helical structure.[1][9]

The peptide then interacts with the lipid bilayer, leading to membrane depolarization, the formation of ion-selective pores, and a decrease in cellular ATP levels.[8] This disruption of the membrane integrity and ion homeostasis ultimately leads to bacterial cell death.[8] Studies have shown that this compound can cause the leakage of intracellular components, such as ions (potassium, magnesium, iron, and manganese), but does not typically form large, non-specific pores that would allow the passage of larger molecules like propidium iodide.[8]

The precise nature of the membrane disruption can be influenced by the lipid composition of the target membrane.[4][10] In some model membranes, this compound has been observed to induce the formation of toroidal pores, while in others, it appears to act in a detergent-like manner, causing micellization of the lipid bilayer.[4][10]

Figure 1: Proposed mechanism of action for this compound against Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Peptide Synthesis and Purification

-

Peptide Synthesis: this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1]

-

Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: A single colony of the target bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

-

Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.

-

Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: The peptide is dissolved in a suitable solvent, such as a buffer or a solution containing trifluoroethanol (TFE) or lipid vesicles, to induce secondary structure.

-

CD Measurement: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).

-

Data Analysis: The resulting spectra are analyzed to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide under different conditions. For α-helical peptides, characteristic minima are observed around 208 and 222 nm.

Membrane Depolarization Assay (diSC₃-5 Assay)

-

Bacterial Preparation: Mid-log phase bacteria are harvested, washed, and resuspended in a buffer containing glucose.

-

Dye Loading: The membrane potential-sensitive dye diSC₃-5 is added to the bacterial suspension, and the mixture is incubated until a stable level of dye uptake is achieved.

-

Peptide Addition: this compound is added to the dye-loaded bacterial suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. Membrane depolarization is indicated by an increase in fluorescence as the dye is released from the cells.

Calcein Leakage Assay

-

Liposome Preparation: Large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein are prepared from a desired lipid composition (e.g., DMPC/DMPG).

-

Assay Setup: The calcein-loaded LUVs are placed in a cuvette.

-

Peptide Addition: this compound is added to the LUV suspension.

-

Fluorescence Measurement: The fluorescence of the released calcein is measured over time. An increase in fluorescence indicates peptide-induced membrane leakage.

Figure 2: General experimental workflow for the study of this compound.

Conclusion

This compound, a naturally occurring antimicrobial peptide from Australian tree frogs, represents a promising candidate for the development of new anti-infective agents. Its potent activity against Gram-positive bacteria, coupled with a well-characterized membrane-disrupting mechanism of action, makes it an attractive subject for further investigation. This guide provides a foundational understanding of this compound, offering detailed information and methodologies to support ongoing research and development efforts in the field of antimicrobial peptides. The continued study of this compound and its analogues may lead to the design of novel therapeutics to combat the growing challenge of antibiotic resistance.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 7. mdpi.com [mdpi.com]

- 8. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]

- 9. Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.uva.nl [pure.uva.nl]

A Technical Guide to the Mechanism of Action of Aurein 2.2 on Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Aurein 2.2 is a cationic antimicrobial peptide (AMP) derived from the Australian Southern Bell Frog, Litoria aurea. It exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis[1]. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's bactericidal activity. The primary mode of action is the targeted disruption of the bacterial cytoplasmic membrane, leading to ion dysregulation, membrane depolarization, and subsequent cell death. This document details the sequence of events from initial peptide-membrane interaction to final cellular demise, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Initial Peptide-Membrane Interaction

The journey of this compound towards its bactericidal endpoint begins with its attraction to the Gram-positive bacterial surface. This initial interaction is governed by electrostatic forces.

-

Electrostatic Attraction: this compound possesses a net positive charge (+2)[1]. This allows it to preferentially bind to the negatively charged components of the Gram-positive cell envelope, which includes teichoic and lipoteichoic acids in the peptidoglycan layer and anionic phospholipids, such as phosphatidylglycerol (PG), in the cytoplasmic membrane[1][2].

-

Structural Transformation: Upon encountering the membrane environment, this compound, which is unstructured in aqueous solution, undergoes a conformational change to adopt a distinct α-helical structure[3][4][5]. This amphipathic helix positions its hydrophobic residues towards the lipid core of the membrane and its hydrophilic, cationic residues towards the phospholipid headgroups and the aqueous environment[1].

Mechanism of Membrane Disruption and Pore Formation

Following initial binding and insertion, this compound perturbs the integrity of the bacterial membrane. The precise mechanism of disruption is not singular but appears to be dependent on the specific lipid composition and hydrophobic thickness of the target membrane[5][6]. Two predominant models have been proposed based on studies with model membranes.

Toroidal Pore Model

In model membranes that mimic the thickness of many Gram-positive bacteria, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), this compound is proposed to form 'toroidal' pores[4][6][7].

-

Mechanism: In this model, the inserted α-helical peptides associate with each other and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet through the aqueous pore. This results in a channel that is lined by both the hydrophilic faces of the peptides and the polar headgroups of the lipid molecules[7][8][9]. This process causes significant headgroup disorder[5].

Detergent-Like or Carpet Model

In thinner model membranes, such as those made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a detergent-like or "carpet" mechanism is favored[1][6][7].

-

Mechanism: Peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, much like a carpet. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles or other lipid-peptide aggregates, causing catastrophic membrane leakage[6][8][9]. This process is described as micellization[5][9].

dot

Caption: Influence of membrane composition on this compound's mechanism.

Physiological Consequences of Membrane Perturbation

The disruption of the membrane barrier by this compound triggers a cascade of events that are fatal to the bacterium.

-

Membrane Depolarization: The formation of pores or defects immediately dissipates the transmembrane potential, a critical component of bacterial energy metabolism[10].

-

Ion Leakage: The pores formed are ion-selective, allowing the rapid efflux of essential intracellular ions, particularly potassium (K⁺) and magnesium (Mg²⁺), which disrupts cellular ion homeostasis[4][10].

-

Metabolic Arrest: The loss of membrane potential and critical ions inhibits vital cellular processes that depend on them, such as ATP synthesis, protein synthesis, and nucleic acid synthesis[10].

-

Cell Death: The cumulative effect of these disruptions leads to the cessation of metabolic activity and ultimately, bacterial cell death. Notably, this compound does not form large, non-specific pores, as evidenced by the exclusion of dyes like propidium iodide, suggesting a more targeted disruption rather than wholesale lysis[10].

dot

Caption: Overall mechanism of action of this compound on Gram-positive bacteria.

Quantitative Data Summary

The antimicrobial efficacy of this compound is quantified by its Minimal Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | C622 (ATCC 25923) | 15 - 25 | [1] |

| Staphylococcus epidermidis | C621 (Clinical Isolate) | 15 - 25 | [1] |

| Bacillus cereus | C737 | > 256 | [3][4] |

Note: Activity can vary based on assay conditions. The significantly lower activity against B. cereus highlights the importance of membrane composition in peptide efficacy[3][4].

Key Experimental Protocols

The elucidation of this compound's mechanism relies on several key biophysical and microbiological techniques.

Minimal Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits bacterial growth.

-

Methodology:

-

A Gram-positive bacterial strain (e.g., S. aureus) is grown to a logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

-

The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.

-

An equal volume of the standardized bacterial suspension is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.

-

Membrane Depolarization Assay (DiSC₃(5) Assay)

-

Objective: To measure the ability of this compound to depolarize the cytoplasmic membrane of intact bacteria[8].

-

Methodology:

-

Bacteria (S. aureus) are grown to mid-log phase, harvested, and washed with a buffer (e.g., HEPES).

-

The bacterial suspension is energized with glucose and the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is added. The dye is taken up by polarized membranes, where it self-quenches its fluorescence.

-

The suspension is monitored in a fluorometer until a stable, low fluorescence baseline is achieved.

-

This compound is added at various concentrations (typically multiples of its MIC).

-

Depolarization of the membrane causes the release of the dye into the medium, leading to de-quenching and a measurable increase in fluorescence intensity. The rate and extent of fluorescence increase are proportional to the depolarization activity.

-

dot

Caption: Experimental workflow for the DiSC₃(5) membrane depolarization assay.

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the secondary structure of this compound in aqueous versus membrane-mimicking environments[4].

-

Methodology:

-

A solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer).

-

A separate sample is prepared with the peptide in the presence of lipid vesicles (liposomes) that mimic bacterial membranes (e.g., POPC/POPG).

-

CD spectra are recorded for both samples, typically from 190 to 250 nm.

-

An α-helical structure is characterized by distinct negative bands at approximately 208 and 222 nm and a positive band around 192 nm. A random coil structure shows a strong negative band near 200 nm.

-

Dye Leakage (Calcein Release) Assay

-

Objective: To quantify membrane permeabilization by measuring the release of a fluorescent dye from lipid vesicles[5][8].

-

Methodology:

-

Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of calcein dye encapsulated within them.

-

External, non-encapsulated dye is removed by size-exclusion chromatography.

-

The calcein-loaded LUVs are placed in a cuvette, and a baseline fluorescence is measured.

-

This compound is added to the vesicle suspension.

-

If the peptide disrupts the membrane, calcein is released into the bulk solution, becomes diluted, and its fluorescence de-quenches, resulting in an increased signal.

-

Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse all vesicles. The percentage of leakage is calculated relative to this maximum.

-

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption. Its ability to adopt an α-helical structure and perturb the lipid bilayer via toroidal pore formation or a detergent-like mechanism is central to its bactericidal effect. This leads to membrane depolarization, leakage of essential ions, and a collapse of cellular metabolic processes. The adaptability of its disruptive mechanism to different membrane compositions underscores its efficacy and provides a strong foundation for its consideration in the development of novel antimicrobial therapeutics.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides this compound and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptides Targeting Gram-Positive Bacteria [mdpi.com]

- 3. The importance of bacterial membrane composition in the structure and function of this compound and selected variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.sahmri.org.au [research.sahmri.org.au]

- 6. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Membrane Composition on Antimicrobial Peptides this compound and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of membrane composition on antimicrobial peptides this compound and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurein 2.2: A Structural and Functional Analysis for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.2 is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea.[1] This peptide has garnered significant interest within the scientific community due to its potent antimicrobial activity against a range of Gram-positive bacteria and its potential as an anticancer agent. This technical guide provides a comprehensive analysis of the structure, sequence, and functional mechanisms of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and development in this promising field.

Peptide Sequence and Physicochemical Properties

This compound is a 16-amino acid peptide with an amidated C-terminus, a feature known to be crucial for its biological activity.[2] Its primary sequence and key physicochemical properties are summarized in the tables below.

Table 1: Amino Acid Sequence of this compound [3][4][5][6][7]

| Sequence |

| GLFDIVKKVVGALGSL-NH₂ |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇₆H₁₃₁N₁₉O₁₉ | [7] |

| Molecular Weight | 1614.9 Da | [7] |

| Net Charge (at pH 7) | +2 | [2][8] |

| Isoelectric Point (pI) | Not explicitly found in search results | |

| Hydrophobicity (GRAVY) | Not explicitly found in search results |

Structural Analysis

The secondary structure of this compound has been elucidated primarily through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have consistently shown that this compound adopts an α-helical conformation, particularly in membrane-mimicking environments such as in the presence of trifluoroethanol (TFE) or lipid vesicles.[3][4][5][6] This amphipathic helical structure, with distinct hydrophobic and hydrophilic faces, is fundamental to its interaction with and disruption of cell membranes.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a vital tool for determining the secondary structure of peptides in various environments.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

For measurements in membrane-mimicking environments, the peptide is mixed with TFE at various concentrations (e.g., 25%, 50%) or with lipid vesicles (e.g., DMPC, DMPC/DMPG) at different peptide-to-lipid ratios.[3][5]

-

-

Instrument Parameters:

-

Spectra are typically recorded on a Jasco J-810 spectropolarimeter or a similar instrument.[3]

-

Wavelength scans are performed from 190 to 250 nm.[3]

-

Other typical parameters include a bandwidth of 1-2 nm, a scanning speed of 50 nm/min, and an accumulation of multiple scans to improve the signal-to-noise ratio.[3]

-

-

Data Analysis:

-

The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].

-

The resulting spectra are analyzed for characteristic α-helical signatures, which include distinct minima at approximately 208 and 222 nm and a maximum around 192 nm.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the three-dimensional fold of the peptide.

Methodology:

-

Sample Preparation:

-

Lyophilized ¹⁵N-labeled this compound is dissolved in a buffer containing H₂O/D₂O (e.g., 90%/10%) to a final concentration of approximately 1-2 mM.

-

For structural studies in a membrane-like environment, deuterated dodecylphosphocholine (DPC) micelles or other lipid mimetics are added to the sample.

-

-

NMR Experiments:

-

A suite of 2D NMR experiments is typically performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

These experiments are conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

-

Structure Calculation:

-

Resonance assignments are made using the TOCSY and NOESY spectra.

-

Distance restraints are derived from the NOESY cross-peak intensities.

-

These restraints are used in molecular dynamics and simulated annealing protocols to calculate a family of low-energy structures.

-

Antimicrobial Activity and Mechanism of Action

This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Staphylococcus epidermidis.[2][3] Its mechanism of action involves the formation of ion-selective pores in the bacterial cell membrane.[2][8][9] This leads to membrane depolarization, leakage of essential ions such as potassium and magnesium, and ultimately, cell death.[8][9]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against selected bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 15 - 25 | [2][3] |

| Staphylococcus epidermidis | 15 - 25 | [2][3] |

Experimental Protocol: Calcein Release Assay

This assay is used to assess the ability of a peptide to permeabilize lipid vesicles, mimicking its effect on bacterial membranes.

Methodology:

-

Liposome Preparation:

-

Lipids (e.g., DMPC/DMPG) are dissolved in chloroform, dried to a thin film, and hydrated with a buffer containing the fluorescent dye calcein at a self-quenching concentration.

-

The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion to form unilamellar vesicles of a defined size.

-

Free calcein is removed by size-exclusion chromatography.

-

-

Assay Procedure:

-

Calcein-loaded liposomes are incubated with varying concentrations of this compound.

-

Peptide-induced membrane permeabilization leads to the release of calcein, which becomes dequenched and fluoresces.

-

Fluorescence intensity is measured over time using a fluorometer.

-

Complete lysis is achieved by adding a detergent like Triton X-100.

-

-

Data Analysis:

-

The percentage of calcein release is calculated relative to the maximum fluorescence obtained after detergent lysis.

-

Experimental Protocol: DiSC₃(5) Assay

This assay measures membrane depolarization in whole bacterial cells.

Methodology:

-

Cell Preparation:

-

Bacteria (e.g., S. aureus) are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer.

-

-

Dye Loading:

-

The membrane potential-sensitive dye DiSC₃(5) is added to the cell suspension. The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

-

-

Assay Procedure:

-

The baseline fluorescence of the dye-loaded cells is recorded.

-

This compound is added, and the change in fluorescence is monitored.

-

Membrane depolarization caused by the peptide leads to the release of the dye into the medium, resulting in an increase in fluorescence.

-

Anticancer Activity and Putative Mechanism

Several studies have highlighted the anticancer potential of aurein peptides. While the precise signaling pathways activated by this compound in cancer cells are not fully elucidated, the general mechanism for many anticancer peptides involves the induction of apoptosis (programmed cell death). This is often initiated by the peptide's interaction with the cancer cell membrane, which typically has a higher negative charge compared to normal cells, followed by membrane permeabilization or internalization.

The intrinsic (mitochondrial) pathway of apoptosis is a likely route. This pathway involves the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound, after interacting with or entering the cell, can trigger the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

-

Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax promote MOMP, and anti-apoptotic members like Bcl-2 inhibit it.

Conclusion and Future Directions

This compound is a promising antimicrobial and anticancer peptide with a well-defined α-helical structure and a membrane-disrupting mechanism of action. The detailed experimental protocols provided in this guide offer a framework for its further investigation and development as a potential therapeutic agent. Future research should focus on elucidating the specific signaling pathways involved in its anticancer activity, optimizing its efficacy and selectivity through analogue design, and evaluating its in vivo performance in preclinical models. The comprehensive data presented herein serves as a valuable resource for advancing this compound towards clinical applications.

References

- 1. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 6. abeomics.com [abeomics.com]

- 7. mdpi.com [mdpi.com]

- 8. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antimicrobial Spectrum of Aurein 2.2

Introduction

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein peptide family, it has garnered significant interest for its potent activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity, primarily targeting Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial strains. The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | C622 | 15 | [1] |

| Staphylococcus aureus | - | 25 | [1] |

| Staphylococcus epidermidis | C621 | 8 | [1] |

| Staphylococcus epidermidis | - | 25 | [1] |

| Bacillus cereus | - | Broad-spectrum activity | [2] |

| Leuconostoc lactis | - | Broad-spectrum activity | [2] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG).[2]

Upon interaction with the membrane, this compound undergoes a conformational change, adopting an α-helical structure which facilitates its insertion into the lipid bilayer.[1][2] The peptide then forms small, ion-selective pores, leading to a cascade of events that culminate in cell death.[3][4][5][6]

The key events in the mechanism of action are:

-

Membrane Depolarization: The formation of pores disrupts the membrane potential.[3] this compound has been shown to be highly effective at inducing membrane depolarization in S. aureus.[2][7]

-

Ion Leakage: The pores allow for the selective leakage of essential ions, including potassium, magnesium, iron, and manganese, from the cytoplasm, disrupting cellular ion homeostasis.[3]

-

ATP Depletion: The disruption of the membrane potential and ion gradients leads to a decrease in cellular ATP levels.[3]

-

Cell Death: The cumulative effect of these events leads to the cessation of essential cellular processes and ultimately, bacterial cell death.

Importantly, this compound does not appear to form large, non-specific pores, as evidenced by its inability to cause the uptake of large molecules like propidium iodide.[3] The interaction and perturbation of the membrane are dependent on the lipid composition, with a preference for bacterial-like membranes over mammalian-like membranes, suggesting a degree of selectivity.[2]

Signaling and Action Pathway

Caption: Proposed mechanism of action for this compound against bacterial cells.

Experimental Protocols

The characterization of this compound's antimicrobial properties involves several key experimental procedures.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Preparation: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Workflow for MIC Determination

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

2. Membrane Depolarization Assay

This assay measures the peptide's ability to disrupt the bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC3-5.

-

Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed. They are then resuspended in a buffer containing the DiSC3-5 dye and glucose to energize the cells and allow the dye to be taken up and quenched.

-

Fluorescence Measurement: The cell suspension is placed in a fluorometer, and the baseline fluorescence is recorded.

-

Peptide Addition: this compound is added to the cell suspension, and the change in fluorescence is monitored over time.

-

Data Analysis: Depolarization of the cell membrane causes the release of the quenched dye, resulting in an increase in fluorescence. The rate and extent of this increase are indicative of the peptide's membrane-disrupting activity.

Membrane Depolarization Assay Workflow

Caption: Workflow for the membrane depolarization assay using a fluorescent dye.

This compound is a potent antimicrobial peptide with a well-defined spectrum of activity, particularly against Gram-positive bacteria. Its mechanism of action, centered on the formation of ion-selective pores in the bacterial membrane, makes it an interesting candidate for further investigation and development in an era of increasing antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antimicrobial peptides.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides this compound and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Membrane Composition on Antimicrobial Peptides this compound and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.sahmri.org.au [research.sahmri.org.au]

- 5. Insights into the mechanism of action of two analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.sahmri.org.au [research.sahmri.org.au]

Aurein 2.2 Pore Formation in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underpinning the antimicrobial activity of Aurein 2.2, an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. This document provides a comprehensive overview of its interaction with and subsequent disruption of bacterial membranes, focusing on the dual models of pore formation: the distorted toroidal pore and micellization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Mechanism of Action: A Dichotomy in Membrane Disruption

This compound exhibits a fascinating, environment-dependent mechanism of action, primarily targeting the bacterial cell membrane. Its mode of disruption is contingent on the lipid composition of the target membrane, leading to two distinct outcomes: the formation of distorted toroidal pores or membrane micellization.[1][2]

-

Distorted Toroidal Pore Model: In membranes composed of lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), this compound is proposed to form distorted toroidal pores.[1][2] In this model, the peptide initially binds to the membrane surface. Upon reaching a critical concentration, it inserts into the lipid bilayer, inducing a high degree of membrane curvature. This forces the lipid monolayers to bend back on themselves, creating a water-filled channel lined by both the peptides and the head groups of the lipid molecules.[3][4] This pore formation leads to the leakage of ions and other essential cytoplasmic contents, ultimately causing cell death.[5]

-

Micellization Model: In contrast, when interacting with membranes composed of lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), this compound is thought to act via a detergent-like mechanism, causing micellization of the membrane.[1][2] In this scenario, the peptide saturates the membrane surface and, upon reaching a threshold concentration, disrupts the bilayer integrity by forming peptide-lipid micelles. This leads to a catastrophic loss of membrane structure and function.

The following diagram illustrates the proposed dual mechanism of this compound.

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting activity of this compound have been quantified through various assays. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 15 - 25 | [1] |

| Staphylococcus epidermidis | 15 - 25 | [1] |

Table 2: Membrane Permeabilization Data (Calcein Release Assay)

| Lipid Composition | Peptide/Lipid Molar Ratio | Calcein Release (%) | Reference |

| 3:1 DMPC/DMPG | 1:15 | ~100 | [1] |

| 1:1 POPC/POPG | 1:15 | 27 | [1] |

| 3:1 POPC/POPG | 1:15 | 36 | [1] |

Table 3: Membrane Depolarization Data (DiSC₃(5) Assay)

| Bacterial Strain | Peptide Concentration | Observation | Reference |

| S. aureus C622 | 1x MIC | Greater depolarization than Gramicidin S | [1] |

| S. aureus C622 | 5x MIC | Increased depolarization effect | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.

Membrane Permeabilization: Calcein Release Assay

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles by quantifying the release of an encapsulated fluorescent dye.

Workflow Diagram:

Protocol:

-

Preparation of Calcein-Loaded Vesicles:

-

Prepare a lipid film by dissolving the desired lipids (e.g., POPC/POPG) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and subsequent desiccation under vacuum.

-

Hydrate the lipid film with a solution of calcein (e.g., 50-100 mM in a suitable buffer like HEPES).

-

Subject the lipid suspension to multiple freeze-thaw cycles to create multilamellar vesicles (MLVs).

-

Extrude the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).[6]

-

-

Removal of Free Calcein:

-

Separate the calcein-loaded LUVs from unencapsulated calcein using size-exclusion chromatography (e.g., with a Sephadex G-50 column).

-

-

Fluorescence Measurement:

-

Dilute the purified LUVs to a final lipid concentration in a cuvette.

-

Record the baseline fluorescence (F₀).

-

Add this compound to the desired final concentration and monitor the increase in fluorescence over time (F).

-

After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and release all encapsulated calcein. Record the maximum fluorescence (F_max).

-

-

Calculation of Calcein Release:

-

The percentage of calcein release is calculated using the formula: % Release = [(F - F₀) / (F_max - F₀)] * 100

-

Membrane Depolarization: DiSC₃(5) Assay

This assay utilizes a membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to assess the depolarization of the cytoplasmic membrane of intact bacteria.

Workflow Diagram:

Protocol:

-

Bacterial Cell Preparation:

-

Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation, wash them, and resuspend in a buffer (e.g., 5 mM HEPES, 20 mM glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).[1]

-

-

Dye Loading:

-

Add KCl to the cell suspension to equilibrate the cytoplasmic and external K⁺ concentrations.

-

Add DiSC₃(5) to a final concentration (e.g., 0.8 µM) and incubate to allow the dye to be taken up by the polarized cells, resulting in fluorescence quenching.[1]

-

-

Depolarization Measurement:

-

Transfer the cell suspension to a cuvette and record the stable, quenched baseline fluorescence.

-

Add this compound at the desired concentration.

-

Monitor the increase in fluorescence over time, which corresponds to the release of the dye from the depolarized cells.[7]

-

Structural and Mechanistic Studies

Oriented Circular Dichroism (OCD): This technique is used to determine the orientation of the peptide's alpha-helical structure relative to the lipid bilayer.[8]

³¹P Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides information on the perturbation of the lipid headgroups in the bilayer upon peptide interaction, which is crucial for distinguishing between different pore models.[9][10]

Differential Scanning Calorimetry (DSC): DSC is employed to study the effect of the peptide on the thermotropic phase behavior of the lipid bilayer, revealing how the peptide perturbs the lipid acyl chains.[11][12]

Conclusion

This compound stands out as a potent antimicrobial peptide with a sophisticated, lipid-dependent mechanism of action. Its ability to form distorted toroidal pores or induce micellization highlights the adaptability of AMPs in targeting diverse bacterial membranes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into this compound and other AMPs, paving the way for the development of novel therapeutic agents to combat antibiotic-resistant bacteria.

References

- 1. Effect of Membrane Composition on Antimicrobial Peptides this compound and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 8. Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Differential scanning calorimetry of whole Escherichia coli treated with the antimicrobial peptide MSI-78 indicate a multi-hit mechanism with ribosomes as a novel target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetric study of the effect of the antimicrobial peptide gramicidin S on the thermotropic phase behavior of phosphatidylcholine, phosphatidylethanolamine and phosphatidylglycerol lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biophysical Properties of Aurein 2.2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.2 is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea.[1][2] This 16-residue peptide has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and its potential as an anticancer agent.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its structure, mechanism of action, and interaction with biological membranes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for the characterization of this peptide, and includes visualizations of its mechanisms and workflows.

Core Biophysical Properties

This compound is a linear peptide with the amino acid sequence GLFDIVKKVVGALGSL-NH2.[1][3] Its C-terminus is amidated, a common feature in antimicrobial peptides that contributes to its overall positive charge and is often essential for its biological activity.[1] The peptide has a net charge of +2 at neutral pH.[1]

Structure

In aqueous solution, this compound adopts a random coil conformation.[1] However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles, it undergoes a conformational change to form an α-helical structure.[1][4][5] This amphipathic α-helix is a key characteristic of many membrane-active peptides, featuring a distinct separation of hydrophobic and hydrophilic residues along the helical axis.[1] This amphipathicity is crucial for its interaction with and disruption of microbial cell membranes.

Table 1: Structural Properties of this compound

| Property | Value | Method |

| Amino Acid Sequence | GLFDIVKKVVGALGSL-NH2 | Edman Degradation / Mass Spectrometry |

| Molecular Weight | 1614.9 Da | Mass Spectrometry[3] |

| Net Charge (pH 7) | +2 | Sequence Analysis[1] |

| Secondary Structure (in membrane) | α-helical | Circular Dichroism, NMR Spectroscopy[1][4][5] |

Antimicrobial Activity and Mechanism of Action

This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus and Staphylococcus epidermidis.[1][6] Its primary mechanism of action involves the perturbation and disruption of the bacterial cell membrane.

Membrane Interaction and Pore Formation

The antimicrobial action of this compound is initiated by its electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[7][8] Upon binding to the membrane surface, the peptide inserts into the lipid bilayer.[4][5] The specific mechanism of membrane disruption is thought to be through the formation of toroidal pores, where the peptide molecules and the lipid headgroups line the pore, leading to membrane permeabilization.[9][10] This pore formation results in the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[11][12]

// Nodes Aurein [label="this compound Peptide\n(Cationic, Amphipathic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Bacterial Cell Membrane\n(Anionic Phospholipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Electrostatic Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="Hydrophobic Insertion\ninto Bilayer", fillcolor="#FBBC05", fontcolor="#202124"]; Pore [label="Toroidal Pore Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leakage [label="Leakage of Ions (K+, Mg2+)\nand Metabolites (ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Death [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Aurein -> Binding [label="Initial\nAttraction"]; Membrane -> Binding; Binding -> Insertion; Insertion -> Pore; Pore -> Leakage; Pore -> Depolarization; Leakage -> Death; Depolarization -> Death; } this compound Antimicrobial Mechanism of Action

Antimicrobial Efficacy

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus C622 | 15 | [1] |

| Staphylococcus aureus ATCC 25923 | 25 | [1] |

| Staphylococcus epidermidis C621 | 8 | [1] |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic activity against various cancer cell lines.[2][13] The proposed mechanism for its anticancer effect is similar to its antimicrobial action, involving preferential interaction with the negatively charged membranes of cancer cells and subsequent membrane disruption.[14]

Table 3: Anticancer Activity of Aurein Peptides

| Peptide Family | Activity | Cell Lines | Reference |

| Aurein 1.2 and 3.1 | LC50 in the 10⁻⁵-10⁻⁴ M range | NCI test regime | [2] |

| Aurein 1.2 | Moderately cytotoxic | 57 of 60 human tumor cell lines | [13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

// Nodes Peptide [label="this compound Synthesis\nand Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD [label="Circular Dichroism (CD)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; MIC [label="MIC Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Anticancer Cytotoxicity Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leakage [label="Calcein Leakage Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization\n(DiSC3-5 Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; ssNMR [label="Solid-State NMR", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Peptide -> Structure; Peptide -> Activity; Structure -> CD; Structure -> NMR; Activity -> MIC; Activity -> Cytotoxicity; Activity -> Mechanism; Mechanism -> Leakage; Mechanism -> Depolarization; Mechanism -> ssNMR; } Biophysical Characterization Workflow

Circular Dichroism (CD) Spectroscopy

This protocol is for determining the secondary structure of this compound in different environments.

-

Peptide Preparation: Dissolve synthetic this compound peptide in the desired solvent (e.g., 10 mM phosphate buffer for aqueous conditions, or in the presence of TFE or lipid vesicles for membrane-mimetic conditions) to a final concentration of 0.15-1 mM.[10][15]

-

Spectrometer Setup: Use a CD spectrometer and a quartz cuvette with a path length of 1.0 mm.[6]

-

Data Acquisition: Scan the peptide solution from a wavelength of 260 nm down to 190 nm.[6][10] Record the spectra at a controlled temperature (e.g., 25°C).

-

Data Processing: Subtract the spectrum of the solvent blank from the peptide spectrum.[15] Convert the raw data (ellipticity) to mean residue ellipticity.

-

Analysis: Analyze the resulting spectrum for characteristic features of secondary structures. An α-helical structure will show distinct negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

This protocol provides a general workflow for studying the interaction of this compound with lipid bilayers.

-

Sample Preparation: Co-dissolve the desired lipids (e.g., DMPC, DMPG) and this compound in an organic solvent (e.g., chloroform/methanol).[16] The peptide-to-lipid ratio can be varied.

-

Liposome Formation: Dry the lipid/peptide mixture under a stream of nitrogen gas to form a thin film, followed by vacuum desiccation to remove residual solvent. Hydrate the film with buffer to form multilamellar vesicles (MLVs).

-

Oriented Sample Preparation (for oriented ssNMR): Spread the MLV suspension onto thin glass plates and allow the water to evaporate slowly, resulting in oriented lipid bilayers.

-

NMR Data Acquisition: Pack the sample (either MLVs or oriented bilayers) into an NMR rotor.[17] Acquire ³¹P and/or ¹⁵N (if isotopically labeled) ssNMR spectra.

-

Analysis: Analyze the ³¹P NMR spectra to assess the effect of the peptide on the lipid headgroups and the overall bilayer structure.[16] Analyze the ¹⁵N NMR spectra of labeled peptide to determine its orientation and insertion depth within the lipid bilayer.

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the antimicrobial efficacy of this compound.[7][8]

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[18]

-

Peptide Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.[7]

-

Inoculation: Dilute the bacterial culture to a standardized concentration (approximately 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.[5][18]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[5]

Calcein Leakage Assay

This assay measures the ability of this compound to permeabilize lipid vesicles.[19][20]

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein dye (e.g., 70-80 mM) in a suitable buffer.[9][19] This is done by hydrating a lipid film with the calcein solution, followed by freeze-thaw cycles and extrusion through a polycarbonate membrane.

-

Removal of External Dye: Separate the calcein-loaded vesicles from the unencapsulated dye using gel filtration chromatography.

-

Leakage Measurement: Add the calcein-loaded vesicles to a cuvette in a fluorescence spectrophotometer.[20] Add this compound at various concentrations to the vesicle suspension.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[19]

-

Analysis: The leakage is quantified by comparing the fluorescence signal to that of a control (vesicles with no peptide) and a positive control where the vesicles are completely lysed with a detergent (e.g., Triton X-100) to achieve 100% leakage.[19]

Membrane Depolarization Assay (DiSC₃-5 Assay)

This assay assesses the ability of this compound to dissipate the membrane potential of bacterial cells.[1][4]

-

Bacterial Preparation: Harvest bacterial cells from a mid-logarithmic phase culture, wash, and resuspend them in a buffer containing a low concentration of the membrane potential-sensitive dye DiSC₃-5.[1][3]

-

Dye Uptake and Quenching: Incubate the bacterial suspension to allow the dye to be taken up by the cells and accumulate in the polarized membranes, which results in quenching of its fluorescence.[4]

-

Peptide Addition: Add this compound at the desired concentration to the bacterial suspension.

-

Fluorescence Measurement: Immediately monitor the increase in fluorescence using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[1]

-

Analysis: An increase in fluorescence indicates the release of the dye from the depolarized membrane, signifying the disruption of the membrane potential by the peptide.

Anticancer Cell Viability Assay (MTT Assay)

This protocol evaluates the cytotoxic effect of this compound on cancer cells.[21][22]

-

Cell Seeding: Seed the cancer cell line of interest in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]

-

Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).[21][22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound is a promising antimicrobial and anticancer peptide with a well-defined α-helical structure and a membrane-disruptive mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other related peptides. A thorough understanding of its biophysical properties is essential for its potential development as a novel therapeutic agent. The provided data and methodologies are intended to facilitate future research and development efforts in this field.

References

- 1. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. arxiv.org [arxiv.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Peptide structure determination by circular dichroism (CD) spectroscopy [bio-protocol.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circular dichroism spectrum analysis [bio-protocol.org]

- 16. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. 4.9. Calcein Leakage Assay [bio-protocol.org]

- 20. 2.3. Calcein Leakage Assay [bio-protocol.org]

- 21. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to the Interaction of Aurein 2.2 with Model Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the antimicrobial peptide Aurein 2.2 and model lipid bilayers. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the biophysical mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Introduction to this compound

This compound is a 16-residue cationic antimicrobial peptide originating from the Australian Southern Bell Frog, Litoria aurea. It exhibits broad-spectrum activity against various pathogens. Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. Understanding this interaction at a molecular level is crucial for the development of new antimicrobial agents. This guide focuses on the wealth of data generated from studies using model lipid bilayers, which mimic the composition of bacterial and mammalian cell membranes.

Quantitative Data Summary

The interaction of this compound with model lipid bilayers has been extensively studied using a variety of biophysical techniques. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of the peptide's behavior in different lipid environments and at various concentrations.

Table 1: Secondary Structure of this compound in the Presence of Lipid Vesicles (Circular Dichroism Spectroscopy)

| Lipid Composition | Peptide/Lipid (P/L) Molar Ratio | α-Helical Content (%) | Reference |

| DMPC/DMPG (1:1) | 1:15 - 1:120 | High (adopts α-helical structure) | [1][2][3] |

| POPC/POPG (1:1) | 1:100 | ~64-74 | [4] |

| POPC/POPG (3:1) | Not specified | Adopts α-helical structure | [5][6] |

| CL/POPG (1:1) | 1:100 | ~34-54 | [4] |

| POPE/POPG (1:1) | 1:100 | ~60-73 | [4] |

| DMPC | Not specified | Adopts α-helical structure | [1][2][3] |

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol); POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); CL: Cardiolipin; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Table 2: Membrane Permeabilization by this compound (Calcein Release Assay)

| Lipid Composition | Peptide/Lipid (P/L) Molar Ratio | Calcein Release (%) | Reference |

| DMPC/DMPG (3:1) | High | Nearly 100 | [1] |

| POPC/POPG (1:1) | 1:15 | 27 | [1] |

| POPC/POPG (3:1) | 1:15 | 36 | [1] |

Table 3: Effect of this compound on Lipid Bilayer Phase Transition (Differential Scanning Calorimetry)

| Lipid Composition | Observation | Proposed Mechanism | Reference |

| DMPC/DMPG | Perturbation of the overall phase structure | Micellization | [1][5][6] |

| POPC/POPG | Less perturbation of the acyl chains | Distorted toroidal pores or localized membrane aggregate formation | [1][5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from the materials and methods sections of the referenced literature to provide a practical guide for researchers.

Preparation of Model Lipid Vesicles

A common method for preparing small unilamellar vesicles (SUVs) for various biophysical assays is as follows:

-

Lipid Film Hydration: A mixture of the desired lipids (e.g., DMPC and DMPG in a specific molar ratio) is dissolved in a chloroform/methanol solvent. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final lipid concentration of 1-5 mg/mL. The mixture is vortexed to form multilamellar vesicles (MLVs).

-

Sonication or Extrusion: To produce SUVs, the MLV suspension is either sonicated using a probe sonicator on ice or subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound upon interaction with lipid vesicles.

-

Sample Preparation: A stock solution of this compound is prepared in buffer. The peptide is then mixed with the prepared SUV suspension at the desired peptide-to-lipid molar ratio.

-

Data Acquisition: CD spectra are recorded at a constant temperature (e.g., 25°C) using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm.

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. The characteristic double minima at approximately 208 and 222 nm are indicative of an α-helical conformation.[4]

Calcein Release Assay

This assay measures the ability of this compound to permeabilize lipid vesicles.

-

Vesicle Preparation: During the hydration step of vesicle preparation, the buffer should contain a self-quenching concentration of calcein (e.g., 50-80 mM).

-

Removal of External Calcein: Untrapped calcein is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

Fluorescence Measurement: The calcein-loaded vesicles are placed in a fluorometer cuvette. The baseline fluorescence is measured (excitation at 490 nm, emission at 520 nm).

-

Peptide Addition: A solution of this compound is added to the cuvette to achieve the desired P/L ratio. The increase in fluorescence due to the release and dequenching of calcein is monitored over time.

-

Maximum Leakage: To determine 100% leakage, a detergent such as Triton X-100 is added to completely disrupt the vesicles. The percentage of calcein release is calculated relative to this maximum.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the effect of this compound on the phase transition properties of lipid bilayers.

-

Sample Preparation: A mixture of the lipid and this compound at the desired P/L ratio is prepared in buffer.

-

Data Acquisition: The sample and a reference (buffer only) are placed in the DSC instrument. The samples are heated and cooled at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the lipid's phase transition temperature.

-

Data Analysis: The thermograms (heat flow versus temperature) are analyzed to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of the peptide indicate a perturbation of the lipid bilayer.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of this compound's interaction with model lipid bilayers.

Caption: Experimental workflow for studying this compound-lipid bilayer interactions.

Caption: Proposed mechanisms of this compound action on different model membranes.

Mechanism of Action

The interaction of this compound with model lipid bilayers is highly dependent on the lipid composition, particularly the thickness of the hydrophobic core and the presence of anionic lipids.[1][5][6]

-

In Thinner Bilayers (e.g., DMPC/DMPG): In model membranes with shorter acyl chains like DMPC/DMPG, this compound is proposed to act via a detergent-like mechanism or micellization .[1][5][6] This involves a severe disruption of the bilayer structure, leading to the formation of peptide-lipid micelles. This mechanism is supported by DSC data showing significant perturbation of the overall phase structure of DMPC/DMPG bilayers.[1]

-

In Thicker Bilayers (e.g., POPC/POPG): In bilayers with longer acyl chains, such as POPC/POPG, this compound is thought to form toroidal pores .[1][5][6] In this model, the peptide molecules insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid headgroups. This is consistent with ³¹P solid-state NMR data which shows significant perturbation of the lipid headgroups, while DSC results indicate less perturbation of the lipid acyl chains.[1][5][6]

The initial interaction is driven by electrostatic attraction between the cationic peptide and the anionic lipid headgroups (e.g., PG).[7] Upon binding to the membrane surface, this compound undergoes a conformational change, adopting an α-helical structure which facilitates its insertion into the hydrophobic core of the bilayer.[1][2][3] The specific mechanism of membrane disruption is then dictated by the properties of the lipid bilayer.

Conclusion

The extensive research on this compound's interaction with model lipid bilayers has provided valuable insights into its antimicrobial mechanism. The data clearly demonstrates that the peptide's mode of action is not universal but is instead modulated by the specific properties of the target membrane. This understanding is critical for the rational design of more potent and selective antimicrobial peptides for therapeutic applications. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of antimicrobial drug development.

References

- 1. Effect of Membrane Composition on Antimicrobial Peptides this compound and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. Characterization of the structure and membrane interaction of the antimicrobial peptides this compound and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. Effect of membrane composition on antimicrobial peptides this compound and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.sahmri.org.au [research.sahmri.org.au]

- 7. researchgate.net [researchgate.net]

Aurein 2.2: A Technical Guide to a Promising Host Defense Peptide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Aurein 2.2 is a cationic host defense peptide (HDP) isolated from the skin secretions of the Australian Southern Bell Frog, Litoria aurea.[1] Comprising 16 amino acid residues with the sequence GLFDIVKKVVGALGSL-CONH2, it possesses a net positive charge of +2.[2] Like many HDPs, this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and has also demonstrated potential as an anticancer agent.[1][3] Its amphipathic α-helical structure is crucial for its biological activity, allowing it to preferentially interact with and disrupt microbial and cancerous cell membranes.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial and anticancer activities, and the experimental protocols used for its characterization.

Physicochemical Properties and Structure

This compound is a relatively small peptide with an amidated C-terminus, a feature known to be important for its antimicrobial efficacy.[5] In aqueous solution, the peptide is largely unstructured, but upon encountering a membrane-mimetic environment, such as in the presence of lipids or trifluoroethanol, it adopts a distinct α-helical conformation.[2][4] This structural transition is a hallmark of many membrane-active peptides and is fundamental to its mechanism of action.

Mechanism of Action